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Abstract
This technical guide provides a comprehensive overview of the discovery, history, and

molecular characterization of the human peptide hormone PHM-27 (Peptide Histidine

Methionine-27). Initially identified through the molecular cloning of the precursor for Vasoactive

Intestinal Peptide (VIP), PHM-27 is a 27-amino acid peptide with significant biological activities.

This document details the seminal experiments that led to its discovery, including the

methodologies for cDNA library construction, screening, and gene structure analysis.

Furthermore, it outlines the key functional assays that have defined its role as a potent agonist

of the human calcitonin receptor, a modulator of insulin secretion, and a potential prolactin-

releasing factor. Quantitative data are presented in structured tables for clarity, and detailed

experimental protocols are provided. Visual diagrams generated using the DOT language

illustrate the logical workflows and signaling pathways central to the understanding of PHM-27.

Discovery and History
The discovery of human PHM-27 is intrinsically linked to the study of the Vasoactive Intestinal

Peptide (VIP). In the early 1980s, researchers investigating the biosynthesis of VIP in human

neuroblastoma cells identified a precursor protein, prepro-VIP.[1] Through the process of

cloning and sequencing the complementary DNA (cDNA) corresponding to the mRNA of this

precursor, it was revealed that the prepro-VIP polypeptide contained the sequences for not only

VIP but also a novel 27-amino acid peptide.[1]
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This newly discovered peptide was named PHM-27, for Peptide Histidine Methionine, reflecting

its N-terminal histidine and C-terminal methionine residues.[1] It was found to be the human

homolog of a previously isolated porcine peptide, PHI-27 (Peptide Histidine Isoleucine),

differing by only two amino acids.[1] Subsequent analysis of the human prepro-VIP/PHM-27

gene revealed that PHM-27 and VIP are encoded on two separate and adjacent exons,

suggesting a gene duplication event during evolution.[2][3] The gene for the human VIP/PHM-

27 precursor is composed of seven exons spanning approximately 9 kilobases.[4]

Molecular and Genetic Characteristics
Gene Structure and Precursor Protein
The human prepro-VIP/PHM-27 gene is a single-copy gene that gives rise to a precursor

protein from which both PHM-27 and VIP are proteolytically processed.[4] The precursor

protein contains a signal peptide, an N-terminal peptide, PHM-27, a bridging peptide, and VIP.
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Precursor Gene Structure and Protein Processing of PHM-27 and VIP.
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Amino Acid Sequence
Human PHM-27 is a 27-amino acid peptide with the following primary structure:

His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-

Leu-Glu-Ser-Leu-Met-NH2

Biological Activity and Quantitative Data
PHM-27 exhibits a range of biological activities, primarily through its interaction with G-protein

coupled receptors. The most well-characterized of these is its potent agonism at the human

calcitonin receptor.

Parameter Value Receptor/System Reference

EC50 11 nM
Human Calcitonin

Receptor
[1]

Function Agonist
Human Calcitonin

Receptor
[1]

Effect

Enhances glucose-

induced insulin

secretion

Pancreatic β-cells

Effect
Stimulates prolactin

release
Pituitary cells [5]

Experimental Protocols
Discovery of PHM-27: cDNA Library Screening
Objective: To isolate the cDNA clone encoding the human prepro-VIP/PHM-27 protein.

Methodology:

RNA Isolation: Total RNA was extracted from a human neuroblastoma cell line known to

produce VIP.
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mRNA Purification: Poly(A)+ RNA (mRNA) was isolated from the total RNA using oligo(dT)-

cellulose chromatography.

cDNA Synthesis: First-strand cDNA was synthesized from the mRNA template using reverse

transcriptase and an oligo(dT) primer. The second strand was synthesized using DNA

polymerase I.

Vector Ligation: The double-stranded cDNA was inserted into a suitable plasmid vector (e.g.,

pBR322) that had been linearized with a restriction enzyme and tailed with complementary

homopolymers.

Transformation: The recombinant plasmids were transformed into a competent strain of E.

coli.

Library Screening:

Bacterial colonies were transferred to nitrocellulose filters.

The filters were treated to lyse the bacteria and denature the DNA.

The filters were hybridized with a radiolabeled synthetic oligonucleotide probe designed

based on a known conserved region of the VIP sequence.

Positive colonies were identified by autoradiography.

Clone Characterization: Plasmid DNA from positive colonies was isolated, and the cDNA

insert was sequenced using the Maxam-Gilbert or Sanger sequencing method to deduce the

amino acid sequence of the prepro-VIP/PHM-27 protein.
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Experimental Workflow for the Discovery of PHM-27.
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Functional Characterization: Calcitonin Receptor
Binding Assay
Objective: To determine the binding affinity of PHM-27 for the human calcitonin receptor.

Methodology:

Membrane Preparation: Membranes were prepared from cells expressing the human

calcitonin receptor.

Radioligand:125I-labeled salmon calcitonin was used as the radioligand.

Competition Binding Assay:

A constant concentration of the radioligand was incubated with the receptor-containing

membranes in the presence of increasing concentrations of unlabeled PHM-27.

The incubation was carried out in a suitable buffer at a defined temperature and for a

specific duration to reach equilibrium.

Separation of Bound and Free Ligand: The reaction mixture was filtered through glass fiber

filters to separate the receptor-bound radioligand from the free radioligand.

Quantification: The radioactivity retained on the filters was measured using a gamma

counter.

Data Analysis: The data were used to generate a competition curve, from which the IC50

(the concentration of PHM-27 that inhibits 50% of the specific binding of the radioligand) was

calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff

equation.

Functional Characterization: cAMP Accumulation Assay
Objective: To assess the functional activity of PHM-27 at the human calcitonin receptor by

measuring its effect on intracellular cyclic AMP (cAMP) levels.

Methodology:
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Cell Culture: Cells expressing the human calcitonin receptor were cultured in appropriate

media.

Assay Preparation: Cells were seeded in multi-well plates and grown to a suitable

confluency.

Stimulation: The cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to

prevent cAMP degradation. Subsequently, the cells were stimulated with varying

concentrations of PHM-27 for a defined period.

Cell Lysis: The cells were lysed to release the intracellular cAMP.

cAMP Quantification: The concentration of cAMP in the cell lysates was measured using a

competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked

immunosorbent assay (ELISA), or a fluorescence-based assay.

Data Analysis: A dose-response curve was generated by plotting the cAMP concentration

against the logarithm of the PHM-27 concentration. The EC50 value, representing the

concentration of PHM-27 that produces 50% of the maximal response, was determined from

this curve.

Signaling Pathway
PHM-27 exerts its effects by binding to the human calcitonin receptor, a Class B G-protein

coupled receptor (GPCR). This interaction primarily activates the Gs alpha subunit of the

heterotrimeric G-protein.
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PHM-27 Signaling through the Calcitonin Receptor.

Conclusion
The discovery of PHM-27 represents a significant milestone in peptide hormone research,

illustrating the power of molecular cloning techniques in identifying novel bioactive molecules.

Its potent agonism at the calcitonin receptor and its effects on insulin and prolactin secretion

highlight its potential as a therapeutic target and a valuable tool for physiological research. The

experimental workflows and methodologies detailed in this guide provide a foundational

understanding for professionals in the field of drug discovery and development, offering a

historical perspective and practical insights into the characterization of novel peptide

hormones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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